molecular formula C14H22F3NO4 B14906758 (R)-2-((tert-Butoxycarbonyl)amino)-2-(trans-4-(trifluoromethyl)cyclohexyl)acetic acid

(R)-2-((tert-Butoxycarbonyl)amino)-2-(trans-4-(trifluoromethyl)cyclohexyl)acetic acid

Cat. No.: B14906758
M. Wt: 325.32 g/mol
InChI Key: NLTYKBCKSQFNMS-UDNWOFFPSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted cyclohexyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions between trifluoromethyl-substituted molecules and biological targets .

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the trifluoromethyl group can influence the pharmacokinetics and pharmacodynamics of drug candidates .

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with Boc protecting groups and trifluoromethyl-substituted cyclohexyl rings. Examples include:

Uniqueness

The uniqueness of ®-2-((tert-Butoxycarbonyl)amino)-2-((1r,4R)-rel-4-(trifluoromethyl)cyclohexyl)acetic acid lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C14H22F3NO4

Molecular Weight

325.32 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)cyclohexyl]acetic acid

InChI

InChI=1S/C14H22F3NO4/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)14(15,16)17/h8-10H,4-7H2,1-3H3,(H,18,21)(H,19,20)/t8?,9?,10-/m1/s1

InChI Key

NLTYKBCKSQFNMS-UDNWOFFPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)C(F)(F)F)C(=O)O

Origin of Product

United States

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